molecular formula C20H22N2O2 B10933013 (3aR,7aS)-2-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}hexahydro-1H-isoindole-1,3(2H)-dione

(3aR,7aS)-2-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B10933013
M. Wt: 322.4 g/mol
InChI Key: ZAHJMIQFVVBMOU-DODVFSASSA-N
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Description

(3aR,7aS)-2-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a hexahydro-1H-isoindole core with a pyrrole-substituted phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aS)-2-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}hexahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the hexahydro-1H-isoindole core: This could be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the pyrrole-substituted phenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyrrole-substituted phenyl group to the core structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the phenyl group.

    Reduction: Reduction reactions could target the carbonyl groups in the hexahydro-1H-isoindole core.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the phenyl or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3aR,7aS)-2-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}hexahydro-1H-isoindole-1,3(2H)-dione could be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be investigated for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for (3aR,7aS)-2-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}hexahydro-1H-isoindole-1,3(2H)-dione would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific stereochemistry and the combination of functional groups, which could confer distinct biological activities or chemical reactivity.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

(3aS,7aR)-2-[1-(4-pyrrol-1-ylphenyl)ethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C20H22N2O2/c1-14(15-8-10-16(11-9-15)21-12-4-5-13-21)22-19(23)17-6-2-3-7-18(17)20(22)24/h4-5,8-14,17-18H,2-3,6-7H2,1H3/t14?,17-,18+

InChI Key

ZAHJMIQFVVBMOU-DODVFSASSA-N

Isomeric SMILES

CC(C1=CC=C(C=C1)N2C=CC=C2)N3C(=O)[C@@H]4CCCC[C@@H]4C3=O

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CC=C2)N3C(=O)C4CCCCC4C3=O

Origin of Product

United States

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